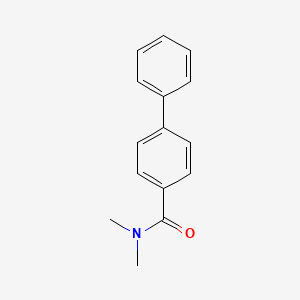

N,N-dimethylbiphenyl-4-carboxamide

Description

Contextualization within Biphenyl (B1667301) Carboxamide Chemistry

The scientific interest in N,N-dimethylbiphenyl-4-carboxamide is best understood by examining the chemical family to which it belongs: the biphenyl carboxamides. This class of compounds is characterized by the biphenyl moiety and a carboxamide linker, a combination that has proven exceptionally fruitful in diverse research applications.

The biphenyl amide scaffold is a privileged structure in chemistry for several reasons. In organic synthesis, biphenyls are key intermediates for a wide range of products, including pharmaceuticals, agrochemicals, and polymers. ontosight.aichemicalbook.com The amide bond itself is one of the most fundamental linkages in nature, forming the backbone of proteins and finding extensive use in the synthesis of polymers like nylon. chemicalbook.com

The combination of these two motifs in biphenyl amides creates molecules with unique properties. The rigid biphenyl unit provides a stable, predictable core, while the amide group offers sites for hydrogen bonding (in primary and secondary amides) and serves as a versatile chemical handle for further functionalization. nih.gov This structural arrangement is exploited in materials science, where biphenyl derivatives are used to create liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and advanced polymers. ontosight.ai For instance, the related compound 4,4'-dimethylbiphenyl (B165725) is a known precursor for biphenyl-4,4'-dicarboxylic acid, a monomer used in the synthesis of linear long-chain polymers. nih.gov

While dedicated studies on this compound are not extensively documented in public literature, the research focus on its analogues provides a clear indication of its potential importance. The specific research niche for this compound class lies predominantly in medicinal chemistry, where the biphenyl carboxamide scaffold has been successfully employed to design modulators of biological targets.

For example, extensive research has been conducted on biphenyl-4-carboxamide derivatives as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in neuropathic pain. nih.govresearchgate.net In these studies, modifications to the biphenyl rings and the amide group were systematically explored to optimize activity and pharmacokinetic properties. researchgate.net Another area of interest is in developing antibacterials; a series of ortho-substituted biphenyl mannosides, including a carboxamide derivative, were investigated as FimH antagonists to combat urinary tract infections by preventing bacterial adhesion. researchgate.net

The structure of this compound—with its unsubstituted distal phenyl ring and a tertiary amide—makes it a valuable reference compound or a synthetic starting point for creating more complex analogues targeting such biological systems. Its tertiary amide structure prevents it from acting as a hydrogen bond donor, a feature that could be crucial in fine-tuning binding interactions with specific biological receptors. nih.gov

Table 2: Comparison of this compound with Researched Analogues

| Compound Name | Structural Difference from Core Scaffold | Research Application |

|---|---|---|

| This compound | Core structure with N,N-dimethyl substitution. | Foundational structure for potential research. |

| (R)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinolyl)-2-[(2-methylpyrrolidin-1-yl)methyl]biphenyl-4-carboxamide | Complex amide substituent and substitution at the 2-position of the biphenyl ring. | TRPV1 Antagonist for neuropathic pain. researchgate.net |

Evolution of Research Methodologies Applied to Biphenyl Carboxamide Systems

The study of biphenyl carboxamides has been propelled by significant advancements in synthetic and analytical methodologies. Historically, the synthesis of biphenyls relied on methods like the Ullmann reaction. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the field. researchgate.net This method allows for the efficient and modular construction of the biphenyl core from aryl halides and boronic acids, enabling the rapid generation of diverse libraries of compounds for screening. researchgate.net

Modern synthesis of the amide bond typically involves the coupling of a carboxylic acid (like biphenyl-4-carboxylic acid) with an amine using standard coupling reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.net

Alongside synthetic advancements, analytical and computational techniques have evolved. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are routinely used for purification and characterization. researchgate.net Furthermore, in silico methods, including molecular docking and pharmacokinetic profiling, are now integral to the research process, allowing scientists to predict how these molecules might interact with biological targets and to prioritize which compounds to synthesize and test. ontosight.ai

Overview of Major Academic Research Themes for this compound

Based on the broader context of its chemical class, the major academic research themes for this compound and its future derivatives are likely to be concentrated in two primary areas:

Medicinal Chemistry and Drug Discovery: The most prominent research avenue is the exploration of its potential as a scaffold for new therapeutic agents. Given the proven success of its analogues, research would likely involve synthesizing derivatives of this compound to probe structure-activity relationships (SAR) for various biological targets, such as ion channels (e.g., TRPV1) and bacterial adhesins (e.g., FimH). researchgate.netresearchgate.net Its relatively simple structure makes it an ideal starting point for building molecular complexity.

Materials Science and Organic Electronics: The rigid biphenyl core is a desirable feature for creating ordered materials. Research could explore the incorporation of the this compound motif into polymers or liquid crystals. Its electronic properties could be of interest for applications in organic electronics, potentially as a component in host materials for OLEDs, where related biphenyl structures have already found use. ontosight.ai The scalability of synthetic routes to precursors like 4,4'-dimethylbiphenyl from bio-derived sources further enhances the attractiveness of this chemical family for sustainable materials development.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBIPRKUOSLWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethylbiphenyl 4 Carboxamide and Its Derivatives

Established Synthetic Pathways for N,N-Dimethylbiphenyl-4-carboxamide and Related Structures

The creation of this compound can be approached through two primary retrosynthetic disconnections: the formation of the amide bond and the construction of the biphenyl (B1667301) framework.

Amide Bond Formation Strategies: Classical and Activated Approaches

The formation of the amide bond is a fundamental transformation in organic synthesis. For a molecule like this compound, this typically involves the reaction of a biphenyl-4-carboxylic acid derivative with dimethylamine (B145610). While direct condensation is possible, it often requires harsh conditions. libretexts.org Therefore, "activated" forms of the carboxylic acid are commonly employed to facilitate a more efficient reaction. mychemblog.com

A prominent method for activating carboxylic acids is the use of coupling reagents, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice. mychemblog.comwikipedia.orgpeptide.com HATU is known for promoting rapid and efficient amide bond formation with minimal side reactions, such as racemization in the case of chiral substrates. peptide.comrsc.org

The reaction mechanism proceeds in distinct steps. wikipedia.orgcommonorganicchemistry.com Initially, a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), deprotonates the carboxylic acid. wikipedia.orgfishersci.co.uk The resulting carboxylate anion then attacks HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is subsequently attacked by the OAt anion, generated in the first step, to produce an OAt-active ester and tetramethylurea. wikipedia.orgrsc.org Finally, the amine nucleophile, in this case, dimethylamine, reacts with the active ester to yield the desired amide, this compound. wikipedia.orgcommonorganicchemistry.com The high efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org

A typical procedure involves dissolving the carboxylic acid and HATU in a polar aprotic solvent like DMF, adding a non-nucleophilic base, and then introducing the amine. fishersci.co.uknih.gov

Table 1: Key Components in HATU-Mediated Amidation

| Component | Function | Common Examples |

| Carboxylic Acid | Acyl group donor | Biphenyl-4-carboxylic acid |

| Amine | Nucleophile | Dimethylamine |

| Coupling Reagent | Activates the carboxylic acid | HATU |

| Base | Deprotonates the carboxylic acid | DIPEA, Triethylamine |

| Solvent | Reaction medium | DMF, Acetonitrile |

An alternative to using a carboxylic acid directly is to start from an ester precursor, such as methyl biphenyl-4-carboxylate. The conversion of esters to amides is a well-established transformation, though it may require heating. masterorganicchemistry.com This method can be used to form primary, secondary, or tertiary amides. masterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxy group (e.g., methoxide) yields the amide. masterorganicchemistry.com

In some cases, the amidation of esters can be catalyzed. For instance, reports have shown that potassium tert-butoxide can promote the amidation of unactivated esters under aerobic conditions. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions between aryl esters and anilines have been developed, expanding the scope of this transformation. acs.org For less reactive amines, activation with reagents like trimethylaluminum (B3029685) can facilitate the conversion of an ester to an amide, a method known as Weinreb amidation. researchgate.net

Biphenyl Core Construction via Cross-Coupling Reactions

The biphenyl scaffold is a common motif in many functional molecules. The most powerful and versatile method for its construction is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. yonedalabs.comlibretexts.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organoboron compound with an organic halide or triflate. yonedalabs.com

The Suzuki-Miyaura coupling has numerous advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the reagents. nih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The general mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 4-bromobenzamide), inserting itself into the carbon-halogen bond to form a Pd(II) species. libretexts.orgnih.gov

Transmetalation: In the presence of a base, the organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. libretexts.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov

This methodology can be applied to synthesize this compound by coupling a 4-halobenzamide derivative with phenylboronic acid or, alternatively, coupling a phenyl halide with a 4-(N,N-dimethylcarbamoyl)phenylboronic acid derivative. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the palladium source and ligand, the base, the solvent system, and the temperature. researchgate.net

Catalyst System: While early methods often used tetrakis(triphenylphosphine)palladium(0), modern systems frequently employ a combination of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a phosphine (B1218219) ligand. orgsyn.orgbeilstein-journals.org The choice of ligand is critical; bulky, electron-rich phosphine ligands, like dialkylbiarylphosphines (e.g., S-Phos), have been shown to be highly effective, even for less reactive aryl chlorides. nih.govbeilstein-journals.orgacs.org

Base: A variety of inorganic and organic bases can be used. libretexts.org Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.netresearchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. libretexts.orgresearchgate.net For substrates sensitive to hydrolysis, such as those containing an amide group, careful selection of a milder base or non-aqueous conditions may be necessary. researchgate.net

Solvent: The choice of solvent is also crucial. A mixture of an organic solvent and water is often used, as water can help to dissolve the inorganic base. orgsyn.orgresearchgate.net Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.comresearchgate.net The optimal solvent system can depend on the specific substrates and base used. For example, a mixture of methanol (B129727) and water has been found to be highly effective in certain cases. researchgate.net

Temperature: The reaction temperature is another important parameter. While some highly active catalyst systems can facilitate coupling at room temperature, many Suzuki-Miyaura reactions require heating, often to temperatures around 80-110 °C, to achieve a good reaction rate and yield. researchgate.netchemicalbook.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Common Choices | Role/Considerations |

| Aryl Halide | 4-Bromobenzamide, 4-Iodobenzamide | Reactivity: I > Br > Cl. libretexts.org |

| Boronic Acid/Ester | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Stability and commercial availability. yonedalabs.comgre.ac.uk |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursor for the active Pd(0) catalyst. orgsyn.orgbeilstein-journals.org |

| Ligand | PPh₃, S-Phos, Buchwald-type ligands | Stabilizes the Pd catalyst and influences its reactivity. nih.govacs.org |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. nih.govresearchgate.net |

| Solvent | Toluene/Water, Dioxane/Water, THF, DMF | Solubilizes reactants and influences reaction rate. yonedalabs.comresearchgate.net |

| Temperature | Room Temperature to 110 °C | Affects reaction kinetics. researchgate.net |

By carefully optimizing these parameters, high yields of biphenyl precursors to this compound can be achieved efficiently and on a large scale. nih.govorgsyn.org

Palladium-Catalyzed Suzuki-Miyaura Coupling in Biphenyl Synthesis

Functionalization of Pre-Formed Biphenyl Scaffolds

An alternative to constructing the biphenyl system is the functionalization of a pre-existing biphenyl molecule. rsc.org This approach can be more direct if the starting biphenyl is readily available.

Regioselective Introduction of Carboxamide Groups

Introducing a carboxamide group at a specific position on the biphenyl scaffold requires high regioselectivity. One common method involves the conversion of a carboxylic acid to an acid chloride, followed by amidation with dimethylamine. This is a standard transformation in organic synthesis. masterorganicchemistry.com Another approach is the direct amidation of a biphenylcarboxylic acid. The challenge lies in controlling the position of the carboxamide group, especially in unsymmetrically substituted biphenyls. nih.govacs.org The directing effects of existing substituents on the biphenyl rings play a crucial role in determining the site of functionalization. rsc.org

Oxidative Transformations to Carboxylic Acid Precursors

The synthesis of this compound often proceeds through a biphenyl-4-carboxylic acid intermediate. google.comajgreenchem.com This precursor can be obtained by oxidizing a methyl group at the 4-position of the biphenyl ring. For example, 4-methylbiphenyl (B165694) can be oxidized to biphenyl-4-carboxylic acid. google.com Various oxidizing agents can be employed, and the reaction conditions are chosen to be selective for the methyl group oxidation without affecting the biphenyl core. nih.gov In some cases, a two-step process involving the oxidation of 4,4'-dimethylbiphenyl (B165725) to the corresponding dicarboxylic acid, followed by selective functionalization, can be employed. researchgate.net

Novel and Emerging Synthetic Strategies for this compound Analogues

The development of new synthetic methods is driven by the need for more efficient and environmentally friendly processes.

C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool in organic synthesis, offering a more atom-economical route to functionalized molecules by avoiding the pre-functionalization of starting materials. nih.govrsc.orgmdpi.com In the context of biphenyl synthesis, C-H activation can be used to directly couple two aryl rings. For instance, the palladium-catalyzed oxidative coupling of benzene (B151609) can lead to the formation of biphenyl. rsc.org This strategy can be extended to substituted arenes to create a variety of biphenyl derivatives. The regioselectivity of C-H activation is a significant challenge, often controlled by directing groups or the inherent reactivity of specific C-H bonds. nih.gov Research is ongoing to develop catalysts and methods that allow for the precise and predictable functionalization of C-H bonds to synthesize complex molecules like this compound and its analogs. nih.govmdpi.com

Photoredox Catalysis in Amide or Biphenyl Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. middlebury.edunih.gov This approach relies on photocatalysts, such as transition metal complexes (e.g., iridium and ruthenium) or organic dyes (e.g., Eosin Y), that absorb visible light to reach an excited state. nih.govyoutube.com In this excited state, the catalyst can engage in single-electron transfer (SET) with organic substrates to generate highly reactive radical intermediates, which then proceed to form the desired products. nih.govacs.org

For a molecule like this compound, photoredox catalysis offers viable pathways for constructing both the core biphenyl structure and the amide bond.

Amide Bond Formation: Recent protocols have demonstrated the synthesis of amides from tertiary amines and carboxylic acids using an iridium-based photocatalyst under aerobic conditions. acs.org The mechanism is thought to involve the oxidation of the amine and activation of the carboxylic acid to facilitate coupling. acs.org Another green chemistry approach uses metal-free organic dyes like Eosin Y, which can activate substrates for C-N bond formation in the presence of visible light and air, offering a more cost-effective and environmentally friendly alternative. nih.gov These methods provide a robust alternative to traditional condensation reactions. middlebury.edu

Biphenyl Synthesis: The construction of the biphenyl scaffold can be achieved through photoredox-mediated cross-coupling reactions. The merger of photoredox catalysis with nickel catalysis has proven particularly effective. acs.org In these systems, the photocatalyst can modulate the oxidation state of the nickel catalyst, facilitating the coupling of aryl halides with arylboronic acids or other partners to form the biaryl linkage. acs.orgacs.org This dual catalytic approach allows for bond formation under conditions that are often milder than traditional thermal cross-coupling methods.

Table 1: Examples of Photoredox-Catalyzed Reactions Relevant to Biphenyl Amide Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Amidation | Ir[dF(CF3)ppy]2(dtbpy)PF6 | Tertiary Amines, Carboxylic Acids | Visible-light promoted, aerobic conditions, broad substrate scope. | acs.org |

| C-N Coupling | Eosin Y (Metal-Free) | Benzamides, Benzyl Alcohols | Cost-effective, eco-friendly, utilizes air as a green oxidant. | nih.gov |

| Cross-Coupling | Ni-bpy Complex + Photocatalyst | Aryl Halides, Aryl Coupling Partners | Metallaphotoredox approach for C-C bond formation under mild conditions. | acs.org |

| Carbamoylation | 3DPAFIPN (Organic Dye) | Hantzsch Ester Derivatives, N-aryl Imines | Proceeds via carbamoyl (B1232498) radicals under blue light irradiation. | acs.org |

Flow Chemistry Applications for Scalable Production of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has become a transformative technology for chemical synthesis, particularly in pharmaceutical manufacturing. thieme-connect.de It offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety by minimizing the volume of hazardous intermediates, and the potential for streamlined, automated, and scalable production. thieme-connect.dedigitellinc.comyoutube.com

A solvent-free, mechanochemical approach in a continuous screw reactor has also been reported for amide synthesis, achieving high yields in minutes and demonstrating scalability up to 100-gram quantities. digitellinc.com Such innovations highlight the potential for developing highly efficient and green manufacturing processes for this compound. By integrating the synthesis of the biphenyl core (e.g., a Suzuki coupling) and the subsequent amidation into a continuous, multi-step flow process, production could be significantly intensified. thieme-connect.dedigitellinc.com

Table 2: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; difficult to control exotherms. | Excellent due to high surface area-to-volume ratio; precise temperature control. | thieme-connect.de |

| Safety | Large volumes of potentially hazardous materials and intermediates. | Small reactor volumes minimize risk; unstable intermediates can be generated and used immediately. | thieme-connect.dedigitellinc.com |

| Scalability | Often requires re-optimization; "scale-up" is complex. | More straightforward "scale-out" by running reactors in parallel or for longer times. | youtube.com |

| Reaction Time | Can be lengthy, including heating/cooling cycles. | Often significantly shorter due to higher possible temperatures and concentrations. | digitellinc.comacs.org |

| Process Control | Less precise; potential for gradients in temperature and concentration. | Highly precise and reproducible control over all reaction parameters. | digitellinc.comyoutube.com |

Stereoselective Synthesis and Chiral Derivatization of Biphenyl Carboxamide Systems

Strategies for Atropisomerism Control in Substituted Biphenyls

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. pharmaguideline.comslideshare.net In biphenyl systems, this phenomenon occurs when bulky substituents are placed at the ortho positions (2, 2', 6, and 6') of the two phenyl rings. pharmaguideline.com The steric hindrance between these groups creates a significant energy barrier to rotation around the pivotal C1-C1' bond, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). slideshare.net

The stability of these atropisomers is directly related to the height of the rotational energy barrier. Several factors influence this barrier:

Size of Ortho-Substituents: Larger groups create more steric clash, leading to a higher barrier to rotation and more stable atropisomers. For resolution at room temperature, the free energy of activation for rotation (ΔG‡) generally needs to be above 93.5 kJ/mol. pharmaguideline.com

Number of Ortho-Substituents: The presence of three or four ortho-substituents provides a significant barrier. Even some di-ortho-substituted biphenyls can be resolved if the substituents are sufficiently bulky.

Bridging Groups: Incorporating the ortho-substituents into a ring structure that bridges the two phenyl rings can rigidly lock the conformation, leading to highly stable atropisomers. rsc.org

Intramolecular Hydrogen Bonding: As seen in some biphenyl diols, intramolecular hydrogen bonds can help maintain a specific conformation, contributing to atropisomeric stability. nih.gov

Control over atropisomerism is crucial in fields like medicinal chemistry and materials science, as different atropisomers can have distinct biological activities or physical properties. Synthetic strategies often focus on atroposelective cross-coupling reactions, where a chiral catalyst or auxiliary directs the formation of one atropisomer over the other.

Asymmetric Induction in this compound Analogues

Achieving asymmetric induction in biphenyl carboxamide systems involves synthesizing the molecule in a way that favors the formation of a single enantiomer or diastereomer. For atropisomeric biphenyls, this means controlling the axial chirality during the key bond-forming step that creates the biaryl axis.

One established strategy involves an ester-assisted nucleophilic aromatic substitution, where a chiral auxiliary influences the stereochemical outcome. For example, in the synthesis of axially chiral 1,1'-biphenyl-2-carboxylates, a menthoxy group, serving as a chiral leaving group on one of the aromatic rings, directs an aryl Grignard reagent to attack in a stereoselective manner. rsc.org This process transfers the chirality from the menthol (B31143) auxiliary to the newly formed biphenyl axis, achieving high optical yields. rsc.org

Applying this principle to this compound analogues would involve designing a synthetic route where a chiral element guides the construction of the biphenyl bond. This could be achieved through several methods:

Chiral Auxiliary-Directed Coupling: A chiral auxiliary attached to one of the coupling partners (e.g., an aryl halide or boronic acid) directs the stereochemical outcome of a transition-metal-catalyzed cross-coupling reaction.

Chiral Catalysis: A chiral ligand on the metal catalyst (e.g., Palladium or Nickel) creates a chiral environment around the metal center, which can differentiate between the two transition states leading to the different atropisomers.

Chiral Substrate Control: If other stereocenters are present in the molecule, they can influence the stereochemistry of the atropisomeric axis during its formation, a process known as diastereoselective synthesis.

These strategies allow for the synthesis of enantiomerically enriched biphenyl carboxamides, which is critical for applications requiring specific stereoisomers.

Derivatization and Functionalization Strategies of this compound

Modification at the Biphenyl Moiety

The functionalization of the biphenyl core of this compound is essential for tuning its chemical and physical properties and for conducting structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov The most powerful and versatile method for modifying the biphenyl moiety is the Suzuki-Miyaura cross-coupling reaction. acs.org

This palladium-catalyzed reaction involves the coupling of an aryl halide (or triflate) with an arylboronic acid (or ester) in the presence of a base. nih.govorgsyn.org For derivatizing the biphenyl scaffold, one can start with a functionalized bromophenyl carboxamide and couple it with a variety of arylboronic acids, or vice versa. This strategy provides access to a vast array of analogues with different substituents at specific positions on either phenyl ring. For example, a general procedure for synthesizing O-biphenyl-3-yl carbamates involves degassing a mixture of an aryl bromide, an arylboronic acid, and a base, followed by the addition of a palladium catalyst like PdCl2(dppf) and heating. nih.gov

The reaction is highly tolerant of many functional groups, allowing for the introduction of electron-donating groups, electron-withdrawing groups, and heterocyclic rings. This flexibility is crucial for exploring the chemical space around the core biphenyl carboxamide structure.

Table 3: Examples of Suzuki-Miyaura Coupling for Biphenyl Derivatization

| Aryl Halide/Triflate | Arylboronic Acid | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh3)4 / K3PO4 | 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | Excellent | acs.org |

| 1-Bromo-3,4-difluorobenzene | (4-acetylphenyl)boronic acid | Pd(PPh3)4 / K3PO4 | 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | Excellent | acs.org |

| Aryl Bromide | Aryl Boronic Acid | PdCl2(dppf) / CsOAc | Substituted O-biphenyl-3-yl carbamates | Not specified | nih.gov |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)2 / PPh3 | 4-Biphenylcarboxaldehyde | Not specified | orgsyn.org |

Transformations of the Amide Group

The tertiary amide group in this compound is a robust functional group, generally resistant to transformation. However, under specific conditions, it can undergo reactions such as hydrolysis and reduction.

Hydrolysis: The hydrolysis of tertiary amides like this compound to the corresponding carboxylic acid (biphenyl-4-carboxylic acid) and dimethylamine is a challenging transformation that typically requires forcing conditions. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The reaction is often carried out by heating with a strong acid like hydrochloric acid. nih.govnih.gov

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govrsc.org This process is generally less efficient for tertiary amides compared to primary and secondary amides due to the absence of an acidic N-H proton, which can facilitate the breakdown of the tetrahedral intermediate in the latter cases. To overcome this, strong bases and high temperatures are often necessary.

| Reaction | Reagents and Conditions | Products | Plausible Yield |

| Acid Hydrolysis | Concentrated HCl, Reflux | Biphenyl-4-carboxylic acid, Dimethylamine hydrochloride | Moderate to Good |

| Base Hydrolysis | Concentrated NaOH, High Temperature | Biphenyl-4-carboxylic acid (as salt), Dimethylamine | Moderate |

Reduction: The amide group of this compound can be reduced to the corresponding amine, 4-(dimethylaminomethyl)biphenyl. A powerful reducing agent is required for this transformation due to the low reactivity of the amide carbonyl. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. nih.govmasterorganicchemistry.comadichemistry.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. lumenlearning.comnih.gov Unlike the reduction of esters, the reduction of amides proceeds to the amine without the formation of an intermediate alcohol. nih.govCurrent time information in Bangalore, IN.

The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced by another hydride equivalent to yield the final tertiary amine. masterorganicchemistry.com

| Reaction | Reagent | Solvent | Product | Plausible Yield |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 4-(Dimethylaminomethyl)biphenyl | Good to Excellent |

Post-Synthetic Functionalization for Supramolecular Assembly

The rigid biphenyl scaffold and the functional handles that can be derived from the N,N-dimethylcarboxamide group make this compound and its derivatives attractive building blocks for supramolecular chemistry and crystal engineering.

Role as a Ligand in Coordination Complexes: While this compound itself is not a classic ligand for metal coordination, its derivatives can be designed to act as such. For instance, hydrolysis of the amide to biphenyl-4-carboxylic acid provides a versatile monotopic ligand. Furthermore, functionalization of the biphenyl rings, for example, by introducing additional coordinating groups like pyridyl or carboxyl moieties, can transform the molecule into a bitopic or polytopic ligand capable of forming coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net The design of such ligands allows for the construction of extended structures with specific topologies and potential applications in areas like gas storage and catalysis. nih.govresearchgate.net

Post-Synthetic Modification (PSM) in MOFs: In the context of MOFs, a pre-assembled framework containing a biphenyl-4-carboxamide moiety could potentially undergo post-synthetic modification. For instance, if a related primary or secondary amide were incorporated into a MOF linker, the amide N-H bond could be a site for further functionalization. Although this compound lacks this reactive proton, the principle of PSM highlights a strategy where the core biphenyl structure can be integrated into a larger porous material and its properties tuned after the initial assembly.

| Supramolecular Interaction | Potential Partner Molecule | Resulting Assembly |

| Hydrogen Bonding (Acceptor) | Biphenyl-4-carboxylic acid | Co-crystal with defined hydrogen-bonded motifs |

| Coordination (as a derivative) | Metal ions (e.g., Zn²⁺, Cu²⁺) | Metal-Organic Framework (MOF) or Coordination Polymer |

Mechanistic Investigations into Reactions Involving N,n Dimethylbiphenyl 4 Carboxamide

Reaction Kinetics and Thermodynamic Analysis of N,N-Dimethylbiphenyl-4-carboxamide Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energy changes that occur during a chemical transformation. For a compound like this compound, these studies would be fundamental in elucidating the step-by-step sequence of bond-making and bond-breaking events.

The rate law for a reaction involving this compound would describe how the reaction rate depends on the concentration of reactants. While specific rate laws for reactions of this compound are not documented, a typical approach would involve systematically varying the concentrations of the reactants and monitoring the reaction progress, often through spectroscopic methods like UV-Vis or NMR spectroscopy.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of a reaction. It involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For instance, in a reaction where a C-H bond at a specific position on the biphenyl (B1667301) or dimethylamino group of this compound is cleaved in the rate-determining step, replacing the hydrogen with deuterium (B1214612) (a primary KIE) would result in a significantly slower reaction rate. The magnitude of the KIE can provide information about the geometry of the transition state.

To illustrate this principle, consider a hypothetical reaction. The following table presents potential KIE values and their general interpretations for a reaction involving a C-H bond cleavage.

| Observed kH/kD | Interpretation |

| 1.0 - 1.5 | No C-H bond cleavage in or before the rate-determining step. |

| 2.0 - 8.0 | Significant C-H bond breaking in the transition state (Primary KIE). |

| > 8.0 | Suggests quantum mechanical tunneling of the proton. |

| < 1.0 (Inverse KIE) | Often indicates a change in hybridization from sp2 to sp3 at the labeled carbon. |

This table is illustrative and the values are typical ranges for primary kinetic isotope effects.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation. A higher activation energy implies a slower reaction rate. The enthalpy profile of a reaction pathway maps the changes in enthalpy as reactants are converted into products through transition states and intermediates.

For reactions involving this compound, such as electrophilic aromatic substitution on one of the phenyl rings or nucleophilic attack at the carbonyl carbon, computational chemistry methods could be employed to model the reaction pathways and calculate the energies of reactants, transition states, intermediates, and products. These calculations would provide theoretical estimates of activation energies and reaction enthalpies, offering valuable insights into the feasibility and selectivity of different reaction channels.

A hypothetical enthalpy profile for a two-step reaction is shown below.

| Reaction Coordinate | Relative Enthalpy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 | +80 |

| Intermediate | +20 |

| Transition State 2 | +100 |

| Products | -30 |

This table represents a hypothetical energy profile for an exergonic two-step reaction.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization are paramount to confirming a proposed reaction pathway.

Advanced spectroscopic techniques can be used to detect and characterize short-lived intermediates. For reactions of this compound, techniques such as:

Flash photolysis coupled with transient absorption spectroscopy could be used to study photochemical reactions and detect excited states or radical intermediates.

Stopped-flow spectroscopy allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale, enabling the observation of early intermediates.

Low-temperature NMR or IR spectroscopy can be used to stabilize and characterize reactive intermediates that would be too short-lived at ambient temperatures.

For instance, in an electrophilic nitration reaction, it might be possible to detect the formation of a sigma complex (an arenium ion intermediate) by observing its characteristic signals in the NMR spectrum at low temperatures.

Trapping experiments involve adding a compound (a "trap") to the reaction mixture that is designed to react specifically with a suspected intermediate, leading to a stable, characterizable product. If a product derived from the trap and the intermediate is isolated, it provides strong evidence for the existence of that intermediate.

For example, if a radical intermediate were proposed to form on the biphenyl system, a radical trap like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be added. The formation of a TEMPO adduct would support the radical mechanism.

In some cases, if the intermediate is sufficiently stable, it may be possible to isolate it. This often requires conducting the reaction under specific conditions, such as at very low temperatures, to prevent its further reaction.

Influence of Solvent Effects and Reaction Environment on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the operative mechanism. For reactions involving a polar molecule like this compound, which possesses a significant dipole moment due to the amide group, solvent effects are expected to be particularly important.

Polar protic solvents (e.g., water, ethanol) can stabilize charged intermediates and transition states through hydrogen bonding. This can significantly accelerate reactions that involve the formation of ions, such as SN1-type reactions.

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) can also solvate cations well but are less effective at solvating anions. This can influence the nucleophilicity of anionic reagents.

Nonpolar solvents (e.g., hexane, toluene) are generally poor at stabilizing charged species, which can disfavor ionic mechanisms and promote pathways that proceed through less polar transition states.

The choice of solvent can also influence the conformational equilibrium of the biphenyl system in this compound, which could in turn affect its reactivity. The reaction environment, including factors like pH and the presence of catalysts or inhibitors, also plays a critical role in directing the course of a chemical transformation.

Catalytic Roles and Mechanisms of this compound

While this compound itself is not typically a catalyst, its structural backbone is fundamental to a class of ligands used in transition metal catalysis. The amide group, particularly after deprotonation to the corresponding amidate, can act as a potent ligand for various metal centers.

Carboxamide derivatives are integral to the design of ligands for homogeneous catalysis, where fine-tuning the electronic and steric properties of the ligand can optimize the activity and selectivity of a metal catalyst. uva.escsic.es The biphenyl-4-carboxamide scaffold provides a robust framework that can be systematically modified. Upon N-H deprotonation, the resulting amidate anion can coordinate to a transition metal.

Research on sterically hindered N-aryl-adamantylcarbamidate ligands, which share the core carboxamide feature, demonstrates their utility in stabilizing group IV metal complexes (Ti, Zr, Hf). nih.gov These complexes have been explored for their potential in hydrofunctionalization reactions. nih.gov The steric bulk and electronic properties imparted by the substituents on the biphenyl and amide groups are critical in determining the coordination geometry and subsequent reactivity of the metal center. nih.gov

Amide-derived ligands, or amidates, can coordinate to transition metals in several ways. A primary mode is monodentate coordination, where the ligand binds solely through the oxygen atom. nih.gov This is observed, for instance, in a titanium complex where a bulky amidate ligand stabilizes a rare tetracoordinate titanium center. nih.gov

Alternatively, the amidate can act as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms to form a stable chelate ring (κ²-O,N coordination). nih.gov This mode is common in zirconium and hafnium complexes, leading to hexacoordinate metal centers. nih.gov The significant steric demand of bulky substituents on the ligand can cause severe distortion in the resulting octahedral geometry. nih.gov The binding affinity and preferred coordination mode are a sensitive balance of steric hindrance, the nature of the metal ion, and the other ligands present in the coordination sphere. nih.govmdpi.com Theoretical studies on related systems show that the interaction energies are influenced by the nature of the coordinating atoms, with different bond energies observed for metal-oxygen versus metal-nitrogen bonds. mdpi.com

Coordination Behavior of Related Amidate Ligands with Group IV Metals

Based on studies of N-(2,6-dibenzhydryl-4-tolyl)adamantane-1-carboxamide complexes. nih.gov

| Metal Center | Ligand Type | Coordination Mode | Resulting Metal Geometry | Coordination Number |

|---|---|---|---|---|

| Titanium (Ti) | ArN=C(Ad)–O– | Monodentate (via Oxygen) | Slightly Distorted Tetrahedral | 4 |

| Zirconium (Zr) | (ArN=C(Ad)–O)₂ | Bidentate (κ²-O,N) | Severely Distorted Octahedral | 6 |

| Hafnium (Hf) | (Ar*N=C(Ad)–O)₂ | Bidentate (κ²-O,N) | Severely Distorted Octahedral | 6 |

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. chemrxiv.org By introducing substituents at the ortho-positions of the biphenyl rings (e.g., at the 2, 2', 6, and 6' positions), rotation around the biphenyl C-C single bond can be restricted, leading to atropisomerism—a form of axial chirality. This principle is the basis for widely successful ligands like BINOL and SPINOL. chemrxiv.org

This compound represents a basic, achiral structure that can be developed into a chiral ligand. The design principles for creating effective chiral ligands from such a scaffold for enantioselective catalysis include:

Inducing Axial Chirality : Introducing bulky groups at the positions ortho to the biphenyl linkage creates stable, separable atropisomers. chemrxiv.orgnih.gov

Tuning Steric and Electronic Properties : Adjusting substituents on the biphenyl rings allows for the fine-tuning of the ligand's properties. This can dramatically alter the reactivity and enantioselectivity for a given substrate, as no single ligand is universally effective. chemrxiv.orgchemrxiv.org

Creating a Chiral Pocket : The chiral ligand coordinates to a metal, creating a well-defined, asymmetric environment around the active site. This chiral pocket directs the approach of the substrate, favoring the formation of one enantiomer of the product over the other. rsc.orgnih.gov

This strategy has been successfully applied in various reactions, including palladium-catalyzed enantioselective N-allylation to create N-C axially chiral compounds. nih.gov The development of new chiral biphenyl ligands is an ongoing effort to broaden the scope and efficiency of asymmetric synthesis. chemrxiv.orgchemrxiv.org

Principles for Designing Biphenyl-Based Chiral Ligands

| Design Principle | Objective | Example Application / Effect | Reference |

|---|---|---|---|

| Introduction of Ortho-Substituents | Create stable atropisomers (axial chirality) by restricting C-C bond rotation. | Forms the basis of ligands like BINOL and enables enantioselective control. | chemrxiv.org |

| Variation of Substituents (3, 3', 5, 5', etc.) | Fine-tune the steric and electronic environment of the catalytic center. | Slight variations can cause dramatic changes in reactivity and enantioselectivity, optimizing the catalyst for specific substrates. | chemrxiv.orgchemrxiv.org |

| Modification of Coordinating Group | Alter the ligand's binding mode and electronic donation to the metal. | Converting a diol to a phosphoramidite (B1245037) ligand for use in Pd-catalyzed cycloadditions. | chemrxiv.org |

| Formation of a Defined Chiral Platform | Enable high levels of stereocontrol in a catalytic reaction. | Non-planar cis-α complexes with N,N'-dioxide ligands create an easily tuned chiral environment. | rsc.org |

Based on the conducted searches, there is no specific information available detailing the use of this compound in organocatalytic activation mechanisms. Its role appears to be primarily as a structural precursor to ligands for metal-based catalysis.

Computational and Theoretical Investigations of N,n Dimethylbiphenyl 4 Carboxamide

Quantum Chemical Calculations on N,N-Dimethylbiphenyl-4-carboxamide

Quantum chemical calculations are essential for predicting the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity, offering a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. diva-portal.orgespublisher.com For this compound, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (FMOs). iau.ir The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Studies on similar aromatic amide and biphenyl (B1667301) systems demonstrate that DFT, often using functionals like B3LYP, can accurately predict structural parameters (bond lengths and angles), vibrational frequencies observed in IR and Raman spectra, and electronic absorption spectra. nih.govresearchgate.net The analysis of FMOs helps identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO), which is crucial for predicting how the molecule will interact with other chemical species. espublisher.com Global chemical reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

| Property | Description | Typical Calculated Value Range for Similar Compounds (eV) |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-filled orbital; relates to ionization potential and electron-donating ability. | -9.6 to -6.2 researchgate.netresearchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty orbital; relates to electron affinity and electron-accepting ability. | -0.3 to +0.4 researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~3.3 to 9.9 researchgate.netresearchgate.net |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | ~6.2 to 9.6 researchgate.netresearchgate.net |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | ~-0.4 to +2.9 researchgate.netresearchgate.net |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy than DFT for certain molecular properties, albeit at a significantly greater computational expense. biomedres.us They are particularly valuable for systems where electron correlation effects are critical.

For this compound, ab initio calculations can provide benchmark values for its geometry, rotational energy barriers, and interaction energies. nih.gov For example, high-level ab initio studies on the biphenyl molecule itself have been crucial in resolving discrepancies between experimental and early theoretical values for its torsional barriers. researchgate.net Applying these methods to this compound would yield highly accurate predictions of its three-dimensional structure and the energetic landscape that governs its conformational flexibility.

Conformational Analysis and Potential Energy Surfaces

Rotation around the single bond connecting the two phenyl rings in biphenyl systems is often hindered by the presence of bulky substituents in the ortho positions. chemistnotes.comunacademy.com This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct conformers (atropisomers) at room temperature. pharmaguideline.comchiralpedia.com

In this compound, two primary torsional motions are of interest:

The Biphenyl Torsion: The rotation around the C-C bond linking the two phenyl rings. Unsubstituted biphenyl has a relatively low rotational barrier (approx. 6-8 kJ/mol for the planar transition state), but this can increase significantly with ortho-substituents. researchgate.netunacademy.com While the carboxamide group is in the para position, its interaction with the solvent and its electronic influence can still affect the torsional profile.

The Amide Torsion: The rotation around the C(aryl)-C(amide) bond. The planarity of the amide group is influenced by resonance, but rotation around the bond connecting it to the phenyl ring also has a specific energy barrier. Studies on related N-acyl derivatives show that this rotation can also be a source of axial chirality. acs.org

The stability of atropisomers is dictated by the height of the rotational energy barrier; a barrier of approximately 80-100 kJ/mol is generally considered sufficient for isolating isomers at ambient temperatures. Computational methods like DFT are routinely used to calculate these barriers. biomedres.usbiomedres.us

| Compound | Method | Barrier to Planarity (kJ/mol) | Barrier to Perpendicularity (kJ/mol) |

|---|---|---|---|

| Biphenyl | MP2/cc-pVQZ | 9.54 biomedres.us | 8.91 biomedres.us |

| Biphenyl | B3LYP | 8.4 biomedres.us | 10.0 biomedres.us |

| Biphenyl (Experimental) | Gas-phase | 6.0 ± 2.1 biomedres.us | 6.5 ± 2.0 biomedres.us |

| 2,2'-dimethylbiphenyl | - | 72.8 unacademy.com | - |

| 2,2'-disubstituted biphenyl with intramolecular H-bonds | DFT | ~56-67 uva.es | - |

The three-dimensional conformation of this compound is stabilized by a network of subtle intramolecular interactions. While it lacks strong classical hydrogen bond donors, weak C-H···O interactions between the phenyl or methyl hydrogens and the amide oxygen can influence its preferred geometry.

More significantly, steric repulsion (van der Waals forces) plays a major role. The interaction between the dimethylamino group and the adjacent phenyl ring, as well as between the two phenyl rings, dictates the equilibrium torsion angles. ysu.am In particular, steric hindrance between the ortho-hydrogens of the two phenyl rings is the primary reason for the non-planar ground state of biphenyl itself. researchgate.net Computational analysis can map these repulsive and attractive forces to explain why certain conformations are more stable than others.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and observing its trajectory over nanoseconds or longer. This approach allows for the exploration of the conformational landscape, showing how the molecule transitions between different rotational states and how these dynamics are influenced by the surrounding environment. nih.gov The Automated Topology Builder (ATB) is a tool that can generate the necessary force field parameters (topologies) for simulating novel molecules like this compound and its derivatives. uq.edu.au

Dynamics of this compound in Solution Environments

The dynamic behavior of this compound in solution is critical to understanding its function in various chemical processes. Molecular dynamics (MD) simulations are a key tool for studying these dynamics, providing a detailed picture of the molecule's movement and interactions with its solvent environment over time.

MD simulations of this compound would likely focus on several key aspects. One is the conformational flexibility of the molecule, particularly the rotation around the biphenyl linkage and the amide C-N bond. The solvent environment is expected to play a significant role in the conformational preferences of the molecule. For instance, in polar solvents, solvent molecules can form specific interactions, such as hydrogen bonds with the carbonyl oxygen, which can influence the rotational barriers and the equilibrium between different conformers. In contrast, in non-polar solvents, intramolecular forces and steric effects would be more dominant in determining the molecular shape.

Another important dynamic aspect is the solvation shell structure around the molecule. The arrangement of solvent molecules in the immediate vicinity of the this compound can affect its reactivity and solubility. MD simulations can reveal the radial distribution functions of solvent molecules around different parts of the solute, providing a statistical picture of the solvation structure. For example, in aqueous solutions, water molecules would be expected to show a high probability of being near the polar amide group.

The transport properties of this compound in solution, such as its diffusion coefficient, can also be calculated from MD trajectories. This information is valuable for understanding how the molecule moves through a medium, which is relevant in applications such as drug delivery or materials science.

Hypothetical diffusion coefficients for this compound in various solvents, as would be determined from MD simulations, are presented in the table below.

Table 1: Predicted Diffusion Coefficients of this compound in Different Solvents at 298 K

| Solvent | Predicted Diffusion Coefficient (10⁻⁵ cm²/s) |

|---|---|

| Water | 1.2 |

| Ethanol | 0.8 |

| Chloroform | 1.5 |

| Hexane | 2.1 |

Simulation of Self-Assembly Processes and Supramolecular Interactions

The biphenyl and carboxamide moieties of this compound provide it with the potential to engage in self-assembly processes, forming larger, ordered supramolecular structures. Computational simulations are instrumental in elucidating the driving forces and mechanisms behind these phenomena.

Molecular dynamics simulations can be employed to observe the spontaneous aggregation of multiple this compound molecules in a simulated environment. These simulations can reveal how intermolecular forces, such as van der Waals interactions between the biphenyl rings (π-π stacking) and dipole-dipole interactions involving the amide groups, govern the self-assembly process. The simulations can predict the most stable arrangements of the molecules within an aggregate, be it in the form of dimers, larger clusters, or even more extended structures like nanotubes or sheets. For instance, studies on similar biphenyl-cored molecules have shown a propensity for chiral self-assembly in aqueous solutions nih.govresearchgate.net.

The table below provides a hypothetical breakdown of the interaction energies for a parallel-displaced dimer of this compound, as might be obtained from quantum chemical calculations.

Table 2: Calculated Interaction Energy Components for a this compound Dimer

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatic | -4.5 |

| Dispersion | -8.2 |

| Exchange-Repulsion | +5.8 |

| Total Interaction Energy | -6.9 |

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide detailed assignments of spectral features and help to correlate these features with the molecule's structure and conformation.

Theoretical Infrared and Raman Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through vibrational modes. Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies and intensities of molecules like this compound.

By calculating the second derivatives of the energy with respect to the nuclear positions, a theoretical vibrational spectrum can be generated. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For this compound, key vibrational modes would include the C=O stretch of the amide group, the C-N stretch, various vibrations of the biphenyl rings (such as ring breathing and C-H bending modes), and the vibrations of the dimethylamino group.

Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed peaks. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical method. Studies on similar amide and biphenyl compounds have demonstrated the utility of DFT in interpreting their vibrational spectra nih.govresearchgate.netresearchgate.net.

A selection of predicted vibrational frequencies for key functional groups in this compound are presented in the table below.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Amide I) | 1650 |

| N-H Bend / C-N Stretch (Amide II) | Not Applicable (N,N-disubstituted) |

| C-N Stretch (Amide III) | 1350 |

| Biphenyl C=C Stretch | 1600, 1480 |

| Biphenyl C-H Bend | 1100-1000 |

| C-N (Dimethylamino) Stretch | 1150 |

NMR Chemical Shift Predictions and Conformational Averaging

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the conformational dynamics of molecules in solution.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference.

For this compound, the predicted ¹H and ¹³C chemical shifts would be sensitive to the molecule's conformation, particularly the dihedral angle between the two phenyl rings and the orientation of the dimethylamino group. Since molecules in solution are typically not static but exist as an ensemble of rapidly interconverting conformers, accurate prediction of NMR spectra often requires performing a conformational search to identify low-energy structures and then calculating the Boltzmann-averaged chemical shifts over this ensemble. This approach of conformational averaging is crucial for obtaining good agreement with experimental data, especially for flexible molecules d-nb.infomdpi.com.

The table below shows hypothetical predicted ¹³C NMR chemical shifts for selected carbon atoms in this compound, highlighting the sensitivity to the local chemical environment.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 170.5 |

| Biphenyl C4 (attached to amide) | 135.2 |

| Biphenyl C1' (ipso-carbon of second ring) | 141.8 |

| Biphenyl C4' | 128.9 |

| N-Methyl Carbons | 38.1 |

UV-Vis Absorption and Emission Spectra Predictions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra.

TD-DFT calculations can determine the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the biphenyl system and potentially n-π* transitions involving the lone pair of electrons on the carbonyl oxygen. The calculated spectrum can be plotted as absorption intensity versus wavelength, allowing for direct comparison with experimental measurements.

Furthermore, computational methods can be used to study the properties of the excited states, which is relevant for predicting emission spectra (fluorescence and phosphorescence). By optimizing the geometry of the molecule in its first excited state, the emission energy can be calculated, providing an estimate of the fluorescence wavelength. These predictions are valuable for understanding the photophysical properties of the molecule and for designing new materials with specific optical characteristics researchgate.netnih.gov.

The table below presents hypothetical predicted UV-Vis absorption maxima for this compound in different solvents, illustrating the effect of solvent polarity on the electronic transitions.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Solvent | Predicted λ_max (nm) | Corresponding Transition |

|---|---|---|

| Hexane | 285 | π-π* |

| Ethanol | 290 | π-π* |

| Acetonitrile | 292 | π-π* |

| Hexane | 340 | n-π* |

| Ethanol | 335 | n-π* |

Cheminformatics Approaches for Design Principles

Cheminformatics combines chemistry, computer science, and information science to analyze and design novel chemical entities. For this compound, cheminformatics approaches can be employed to explore the chemical space around this scaffold and to develop principles for designing new molecules with desired properties.

One key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. By compiling a dataset of biphenyl-4-carboxamide derivatives with known biological activities or physical properties, a statistical model can be built that relates these properties to calculated molecular descriptors. These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. Once a reliable QSAR/QSPR model is established, it can be used to predict the properties of virtual compounds that have not yet been synthesized, thereby guiding the selection of the most promising candidates for further investigation.

Virtual screening is another powerful cheminformatics technique. Large libraries of virtual compounds can be computationally screened against a biological target or for a specific property. For example, if this compound is known to bind to a particular protein, molecular docking simulations can be used to predict the binding affinity of a library of its analogs. This allows for the rapid identification of potential leads with improved binding characteristics.

Furthermore, cheminformatics tools can be used for de novo drug design, where new molecular structures are generated computationally based on a set of desired properties. These approaches can explore a vast chemical space to propose novel biphenyl-4-carboxamide derivatives that may not be intuitively obvious, thus accelerating the discovery of new functional molecules. The design of novel biphenyl-4-carboxamide derivatives as TRPV1 antagonists is an example of such a design approach in medicinal chemistry nih.gov.

Descriptors for Reactivity Prediction in Biphenyl Carboxamides

The reactivity of biphenyl carboxamides, including this compound, can be effectively predicted using a variety of quantum chemical descriptors derived from theoretical calculations. Density Functional Theory (DFT) is a powerful tool for these predictions, providing a balance between accuracy and computational cost. rasayanjournal.co.inirjweb.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).

The HOMO and LUMO are the frontier molecular orbitals, and their energies are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Chemical potential (μ) signifies the escaping tendency of electrons from a system in equilibrium. Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. rasayanjournal.co.inthaiscience.info

Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. nih.govchemrxiv.org For biphenyl carboxamides, the oxygen atom of the carbonyl group typically represents a region of high electron density (negative potential), making it a likely site for electrophilic interaction.

Table 1: Calculated Reactivity Descriptors for a Representative Biphenyl Carboxamide

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Potential (μ) | -3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Note: The data in this table is illustrative for a generic biphenyl carboxamide and is intended to demonstrate the concept of reactivity descriptors. Specific values for this compound would require dedicated quantum chemical calculations.

Virtual Screening for Material Design Building Blocks

Virtual screening is a computational technique that has revolutionized the search for new materials by allowing for the rapid assessment of large libraries of virtual compounds. nih.govnih.gov This approach is particularly valuable in the design of organic electronic materials, where specific photophysical and electronic properties are desired. Biphenyl carboxamides, with their tunable electronic properties and structural versatility, are promising candidates for such applications.

The virtual screening workflow for designing new materials based on biphenyl carboxamide building blocks typically involves the following steps:

Library Generation: A virtual library of candidate molecules is created by systematically modifying the core structure of this compound. This can involve introducing different substituent groups at various positions on the biphenyl rings.

Property Prediction: For each molecule in the library, a set of key properties relevant to the target application is calculated using computational methods. For organic electronics, these properties may include the HOMO-LUMO gap, charge transport characteristics, and excited state properties. nih.gov

Filtering and Ranking: The library is then filtered based on predefined criteria for the desired properties. The remaining candidates are ranked according to their predicted performance.

Experimental Validation: The most promising candidates identified through virtual screening are then synthesized and experimentally tested to validate the computational predictions.

This in silico approach significantly reduces the time and resources required for materials discovery compared to traditional experimental methods. youtube.com For instance, in the context of developing new organic light-emitting diode (OLED) materials, virtual screening can be employed to identify biphenyl carboxamide derivatives with optimal emission wavelengths and high quantum efficiencies.

Table 2: Illustrative Virtual Screening Data for Biphenyl Carboxamide Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| This compound | -6.50 | -1.20 | 5.30 | Host Material |

| 2'-Nitro-N,N-dimethylbiphenyl-4-carboxamide | -6.85 | -2.10 | 4.75 | Electron Transport Layer |

| 4'-Amino-N,N-dimethylbiphenyl-4-carboxamide | -5.90 | -1.15 | 4.75 | Hole Transport Layer |

| 2',4'-Dicyano-N,N-dimethylbiphenyl-4-carboxamide | -7.10 | -2.50 | 4.60 | Electron Transport Layer |

Note: The data in this table is for illustrative purposes to demonstrate the application of virtual screening in material design. The predicted applications are based on general trends observed for the respective functional groups.

Advanced Applications in Materials Science and Supramolecular Chemistry

N,N-Dimethylbiphenyl-4-carboxamide as a Building Block for Polymeric Architectures

The biphenyl-4-carboxamide moiety is a foundational unit for developing high-performance polymers. The rigidity of the biphenyl (B1667301) backbone contributes to thermal stability and mechanical strength, while the amide group offers sites for specific interactions and potential reactivity.

This compound, or more commonly its parent diacid, biphenyl-4,4'-dicarboxylic acid, serves as a key monomer in the synthesis of advanced aromatic polyamides. These polymers are noted for their exceptional thermal stability and mechanical properties. The synthesis often involves direct polycondensation methods, such as the Yamazaki phosphorylation reaction, reacting the biphenyl-based diacid with various aromatic diamines. researchgate.netnih.gov This process yields polyamides with high molecular weights and good yields. nih.gov

The resulting polyamides exhibit high glass transition temperatures (Tg), often in the range of 210°C to 262°C, which allows for their processing at elevated temperatures. researchgate.netnih.gov Their thermal stability is also remarkable, with 10% weight loss temperatures recorded between 497°C and 710°C, depending on the atmosphere (air or nitrogen). nih.gov The incorporation of the biphenyl unit leads to polymers that are typically amorphous, as shown by X-ray diffraction (XRD) studies. nih.gov This amorphous nature contributes to their solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov

Table 1: Properties of Polyamides Derived from Biphenyl-Based Monomers

| Property | Value/Description | References |

|---|---|---|

| Synthesis Method | Yamazaki Phosphorylation Reaction | researchgate.netnih.gov |

| Co-monomers | Various aromatic diamines | researchgate.netnih.gov |

| Inherent Viscosities | 0.35 - 0.96 dL/g | researchgate.netnih.gov |

| Glass Transition (Tg) | 210°C - 262°C | researchgate.netnih.gov |

| Thermal Stability (T10) | 497°C - 710°C | nih.gov |

| Morphology | Amorphous | nih.gov |

The biphenyl structure within a polymer chain provides opportunities for creating both chemically and physically cross-linked networks. Combining covalent cross-linking with non-covalent interactions, such as the π-π stacking of biphenyl groups, can produce materials that are both stable and adaptable. nih.gov